2-(2-Cloro-5-nitrofenil)piridina

Descripción general

Descripción

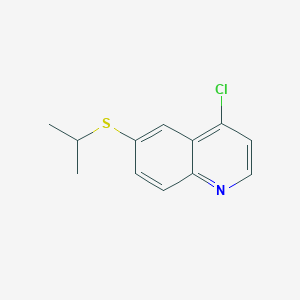

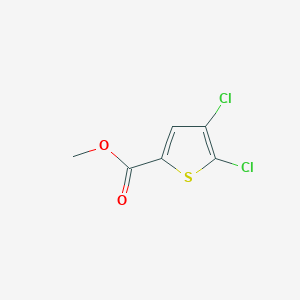

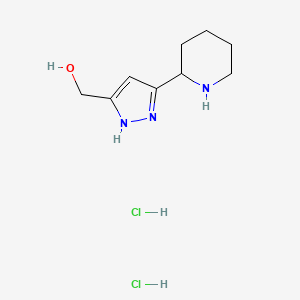

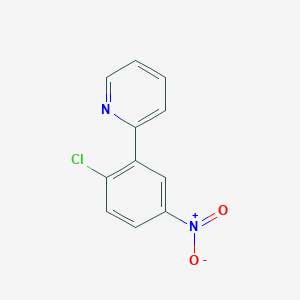

2-(2-Chloro-5-nitrophenyl)pyridine is a pyridine derivative with the CAS Number: 879088-40-1 . It has a molecular weight of 234.64 and its linear formula is C11H7ClN2O2 . It is a solid at room temperature .

Synthesis Analysis

The synthesis of 2-(2-Chloro-5-nitrophenyl)pyridine involves several steps . The process begins with the synthesis of 2-amino-5-nitropyridine, followed by the synthesis of 2-hydroxy-5-nitropyridine, and finally, the synthesis of 2-chloro-5-nitropyridine . This method produces few byproducts and has a high total yield .Molecular Structure Analysis

The molecular structure of 2-(2-Chloro-5-nitrophenyl)pyridine can be represented by the linear formula C11H7ClN2O2 . More detailed structural information can be obtained from a 2D Mol file or a computed 3D SD file .Physical and Chemical Properties Analysis

2-(2-Chloro-5-nitrophenyl)pyridine is a solid at room temperature . It has a molecular weight of 234.64 and its linear formula is C11H7ClN2O2 .Aplicaciones Científicas De Investigación

Agente Antineoplásico

2-(2-Cloro-5-nitrofenil)piridina es un derivado de piridina que se utiliza como agente antineoplásico . Se ha demostrado que inhibe el crecimiento de las células cancerosas in vitro e in vivo al interferir con la replicación del ADN y la síntesis de proteínas .

Síntesis de Derivados de Vismodegib

Este compuesto se utiliza en la síntesis de derivados de vismodegib, que son posibles agonistas de Smo . Estos derivados han demostrado activar la vía Hh, que tiene potencial terapéutico para muchas enfermedades .

Activación de la Vía Hh

La activación de la vía Hh demuestra potencial terapéutico para muchas enfermedades . Smo es el principal objetivo para el desarrollo de moduladores de la vía Hh . El desarrollo de agonistas de Smo está relativamente atrasado .

Reparación y Regeneración Cardíaca

La activación de la vía Hh, que se puede lograr mediante agonistas de Smo, demuestra potencial para la reparación y regeneración cardíaca .

Efectos Neuroprotectores

La activación de la vía Hh también muestra efectos neuroprotectores . Esto podría utilizarse potencialmente en el tratamiento de enfermedades neurodegenerativas .

Reparación de Heridas y Cicatrización de Fracturas

La activación de la vía Hh ha mostrado potencial en la reparación de heridas y la cicatrización de fracturas . Esto podría ser beneficioso en el campo médico, particularmente en ortopedia .

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

2-(2-chloro-5-nitrophenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O2/c12-10-5-4-8(14(15)16)7-9(10)11-3-1-2-6-13-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKVCBZWZBMTKMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60653955 | |

| Record name | 2-(2-Chloro-5-nitrophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879088-40-1 | |

| Record name | 2-(2-Chloro-5-nitrophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-(2-chloro-5-nitrophenyl)pyridine in the synthesis of GDC-0449?

A: 2-(2-Chloro-5-nitrophenyl)pyridine serves as a crucial intermediate in the synthesis of GDC-0449 []. The research paper highlights a novel synthetic route for GDC-0449 that proceeds through this compound. The synthesis involves a cross-coupling reaction between pyridine-1-oxide and 1-iodo-3-nitrobenzene, followed by deoxidation and halogenation to yield 2-(2-chloro-5-nitrophenyl)pyridine. This intermediate is then further reacted to obtain the final drug molecule. This route offers advantages over previous methods by utilizing readily available and stable reagents, and avoiding the use of expensive and unstable organometallic or organic boride compounds [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1455053.png)